molecular formula C17H13ClN2O3 B12122118 3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid

Cat. No.: B12122118
M. Wt: 328.7 g/mol
InChI Key: LGEPIJVCZTXBBU-UHFFFAOYSA-N
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Description

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid is a chemical compound with the molecular formula C17H13ClN2O3 and a molecular weight of 328.75 g/mol This compound is known for its unique structure, which includes a quinoline ring substituted with a chloro and methoxy group, and an amino benzoic acid moiety

Preparation Methods

The synthesis of 3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it has been identified as an NADH-competitive inhibitor of lactate dehydrogenase A (LDHA), an enzyme involved in the glycolytic pathway. By inhibiting LDHA, the compound disrupts the conversion of pyruvate to lactate, leading to altered metabolic profiles and impaired cell survival in cancer cells . This mechanism makes it a compelling candidate for cancer therapy.

Comparison with Similar Compounds

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid can be compared with other quinoline derivatives and amino benzoic acids:

    Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in their substituents and biological activities.

    Amino benzoic acids: Compounds like para-aminobenzoic acid (PABA) have similar structures but different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities .

Biological Activity

3-((7-Chloro-6-methoxyquinolin-4-yl)amino)benzoic acid, with the CAS number 1315374-31-2, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a quinoline moiety, which is known for various pharmacological properties, including anti-cancer and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClN2O3C_{17}H_{13}ClN_{2}O_{3}, with a molecular weight of 328.75 g/mol. The compound's structure includes a chloro-substituted quinoline ring and an amino benzoic acid group, contributing to its biological activity.

PropertyValue
CAS Number1315374-31-2
Molecular FormulaC17H13ClN2O3
Molecular Weight328.75 g/mol
Structural FeaturesChloroquinoline, Amino group

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit various protein kinases involved in cancer cell proliferation and survival. The specific activity of this compound against different cancer cell lines is yet to be fully elucidated but is promising based on its structural analogs.

Case Study:
A study conducted on quinoline derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The results indicated that modifications in the quinoline structure could enhance the inhibitory effects on specific cancer types, suggesting a similar potential for this compound .

The biological activity of this compound is hypothesized to involve:

  • Kinase Inhibition: Similar compounds have been shown to inhibit protein kinases that are crucial in cancer cell signaling.
  • Cytokine Modulation: The ability to modulate cytokine production suggests potential use in inflammatory conditions.
  • Cell Cycle Arrest: Some studies indicate that quinoline derivatives can induce cell cycle arrest in cancer cells.

Future Directions

Further research is essential to fully understand the biological activity of this compound. Key areas for future investigation include:

  • In Vivo Studies: Conducting animal studies to evaluate the therapeutic efficacy and safety profile.
  • Mechanistic Studies: Elucidating the precise mechanisms through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR): Investigating how variations in the chemical structure influence biological activity.

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

3-[(7-chloro-6-methoxyquinolin-4-yl)amino]benzoic acid

InChI

InChI=1S/C17H13ClN2O3/c1-23-16-8-12-14(5-6-19-15(12)9-13(16)18)20-11-4-2-3-10(7-11)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22)

InChI Key

LGEPIJVCZTXBBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1Cl)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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